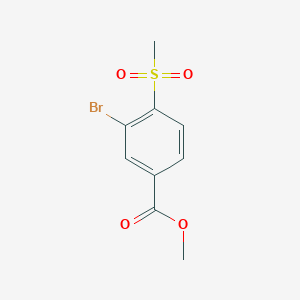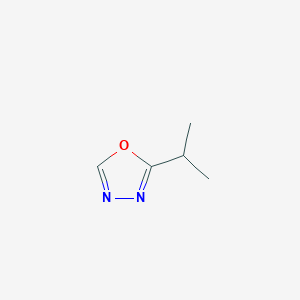
Pentan-2-yl-3-methylbutanoat
Übersicht
Beschreibung
Butanoic acid, 3-methyl-, 1-methylbutyl ester is an ester compound with the molecular formula C10H20O2. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is known for its fruity aroma and is used in various applications, including perfumes and flavoring agents .
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-methyl-, 1-methylbutyl ester has several applications in scientific research:
Wirkmechanismus
Target of Action
Pentan-2-yl 3-methylbutanoate, also known as 2-Pentyl 3-methylbutanoate, is a fatty acid ester . Fatty acid esters are known to interact with a variety of biological targets, including enzymes and receptors involved in metabolic and signaling pathways.
Biochemical Pathways
Fatty acid esters are known to be involved in a variety of biological processes, including lipid metabolism and cell signaling . They can also serve as energy sources through beta-oxidation, a metabolic pathway that breaks down fatty acids to produce ATP.
Result of Action
Fatty acid esters are known to play roles in various biological processes, including cell signaling, inflammation, and energy metabolism . The specific effects of Pentan-2-yl 3-methylbutanoate would depend on its specific targets and the biochemical pathways it affects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoic acid, 3-methyl-, 1-methylbutyl ester can be synthesized through the esterification reaction between 3-methylbutanoic acid and 2-pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2-pentyl 3-methylbutanoate follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the pure ester .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 3-methyl-, 1-methylbutyl ester undergoes several types of chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: 3-methylbutanoic acid and 2-pentanol.
Reduction: 2-pentanol.
Transesterification: Various esters depending on the alcohol used.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 3-methyl-, 1-methylbutyl ester can be compared with other esters such as:
Methyl butanoate: Known for its apple-like aroma.
Ethyl acetate: Commonly used as a solvent and has a sweet smell.
Isopropyl butyrate: Used in perfumes and has a fruity odor.
These compounds share similar chemical properties but differ in their specific aromas and applications, highlighting the uniqueness of 2-pentyl 3-methylbutanoate in its specific uses and characteristics .
Eigenschaften
IUPAC Name |
pentan-2-yl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJBVANUBSYWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336175 | |
| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117421-34-8 | |
| Record name | Butanoic acid, 3-methyl-, 1-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentan-2-yl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-pentyl 3-methylbutanoate in baby banana aroma?
A1: Research has identified 2-pentyl 3-methylbutanoate as one of the key contributors to the characteristic aroma of baby bananas. The study employed techniques like headspace solid-phase microextraction gas chromatography-olfactometry (HS-SPME-GC–O) and aroma extract dilution analysis (AEDA) to determine the odor activity values of volatile compounds in the fruit. These analyses revealed that 2-pentyl 3-methylbutanoate, along with other compounds like 2-pentyl acetate and hexanal, play a crucial role in shaping the unique aroma profile of this banana variety [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)




![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)


![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile](/img/structure/B168519.png)


![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)


